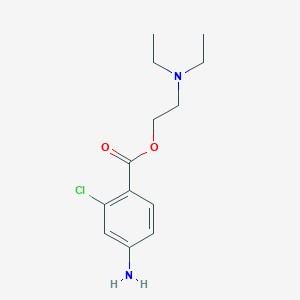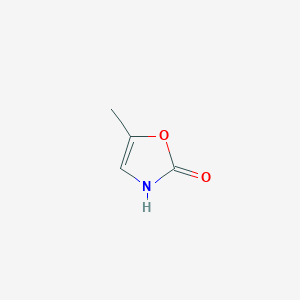
Thiourea, N,N'-bis(2-methylphenyl)-
説明
Synthesis Analysis
The synthesis of macrocyclic bis(thioureas) derived from 2,2'-biphenyl and binaphthyl skeletons involves the reaction of 2,2'-diaminobiaryl and 2,2'-bis(isothiocyanato)biaryl derivatives. This process results in the formation of bis(thioureas) that can undergo splitting into cyclic monothioureas, a transformation monitored by NMR and supported by computational studies revealing possible mechanistic paths involving water molecules and various intermediate classes (Alajarín et al., 2018).
Molecular Structure Analysis
The molecular structure of N,N'-bis(2-methylphenyl)thiourea derivatives has been characterized through spectroscopic techniques and X-ray crystallography. Studies reveal that these molecules often feature intramolecular hydrogen bonds and adopt specific molecular conformations influenced by the thiourea functional group (Yeo & Tiekink, 2019).
Chemical Reactions and Properties
Thiourea derivatives engage in a variety of chemical reactions, demonstrating their role as organocatalysts in organic chemistry. Their ability to activate substrates through hydrogen bonding is crucial for stabilizing transition states in various organic transformations, highlighting the importance of the thiourea motif in catalyst development (Zhang et al., 2014).
Physical Properties Analysis
The physical properties of N,N'-bis(2-methylphenyl)thiourea derivatives, such as melting points, solubility, and crystal structure, are significantly influenced by their molecular arrangements and intermolecular interactions. Studies utilizing X-ray crystallography have provided insights into the solid-state structures of these compounds, revealing the importance of hydrogen bonding in determining their physical characteristics (Saeed et al., 2011).
Chemical Properties Analysis
The chemical properties of N,N'-bis(2-methylphenyl)thiourea derivatives, including reactivity, stability, and interaction with other molecules, are shaped by the thiourea functional group. These compounds exhibit a range of activities, from catalysis in organic reactions to binding with metals, showcasing their versatility and applicability in different chemical contexts (Li et al., 2016).
科学的研究の応用
Catalytic Applications and Chemical Transformations
Thioureas, including N,N'-bis(2-methylphenyl) derivatives, are recognized for their ability to facilitate a range of chemical transformations through hydrogen bonding and activation of substrates. One study highlights the conversion of macrocyclic bis(thioureas) into cyclic monothioureas, exploring mechanistic paths and supporting the versatile roles of thiourea groups in chemical processes (Alajarín et al., 2018). Furthermore, the synthesis and evaluation of bifunctional thioureas have shown improved catalytic performance in Michael addition reactions, indicating the influence of substituent groups on catalytic activity (Jiménez et al., 2016).
Pharmaceutical Applications
Research into the pharmaceutical applications of thiourea derivatives has demonstrated their potential in drug discovery and the development of anticancer agents. A study on the synthesis and virtual screening of bis-thiourea derivatives as anticancer candidates reveals the promising activity of these compounds in interacting with key enzymes involved in cancer progression (Ruswanto et al., 2021). Another investigation into thiourea platinum (II) complex derivatives as anticancer agents underscores the significance of structural modifications in enhancing anticancer effects (Ruswanto et al., 2023).
Anion Transport and Biological Research
Thiourea derivatives have also been explored for their ability to transport anions across biological membranes, with implications for treating cystic fibrosis and other conditions resulting from impaired anion transport. A study demonstrated that preorganized bis-thioureas could act as powerful anion carriers, significantly enhancing chloride transport across cell membranes (Valkenier et al., 2014).
Safety And Hazards
特性
IUPAC Name |
1,3-bis(2-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-11-7-3-5-9-13(11)16-15(18)17-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPNNZKRAQDVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059679 | |
| Record name | Thiourea, N,N'-bis(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiourea, N,N'-bis(2-methylphenyl)- | |
CAS RN |
137-97-3 | |
| Record name | N,N′-Bis(2-methylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(o-tolyl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-o-tolylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-o-tolylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N,N'-bis(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiourea, N,N'-bis(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-di-o-tolyl-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS(O-TOLYL)THIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V2MKK2NZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















